2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
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Overview
Description
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide typically involves the reaction of 2-methoxyacetamide with a suitable oxazole derivative. One common method involves the use of 5-methyl-1,2-oxazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its oxazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains an oxazole ring and has similar chemical properties.
[5-(2-Thienyl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: Another oxazole derivative with comparable reactivity and applications.
Uniqueness
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to its specific substitution pattern and functional groups. The presence of the methoxy group and the acetamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVJFIGFZCAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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